molecular formula C14H19NO5S B2505808 Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate CAS No. 317830-92-5

Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2505808
CAS No.: 317830-92-5
M. Wt: 313.37
InChI Key: RIIJHQMEMCVGMQ-UHFFFAOYSA-N
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Description

Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a pyrrolidine-based derivative featuring a methanesulfonyloxy (mesyloxy) group attached to the methyl substituent at the 2-position of the pyrrolidine ring. The benzyl carbamate group at the 1-position enhances its stability and modulates reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The mesyloxy group acts as a leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities.

Properties

IUPAC Name

benzyl 2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-21(17,18)20-11-13-8-5-9-15(13)14(16)19-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIJHQMEMCVGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is often introduced via benzylation reactions, where benzyl halides react with the pyrrolidine ring in the presence of a base.

    Attachment of the Methanesulfonyloxy Group: The methanesulfonyloxy group is introduced through the reaction of the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the methanesulfonyloxy group is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolidine ring or the benzyl group.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide, and amines are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.

    Oxidation Products: Oxidation can yield ketones or carboxylic acids.

    Reduction Products: Reduction typically produces alcohols or amines.

Chemistry:

    Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: It serves as a linker in the conjugation of biomolecules, aiding in the development of bioconjugates for research and therapeutic purposes.

Medicine:

    Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

Industry:

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may act by binding to target enzymes or receptors, modulating their activity. The methanesulfonyloxy group can serve as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on molecular features, purity, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent at 2-Position Purity Key Applications Reference
This compound Not available C₁₅H₂₁NO₅S 327.39 (calculated) Methanesulfonyloxy-methyl N/A Intermediate for nucleophilic substitution reactions; potential pharmaceutical use -
Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate 1352499-04-7 C₁₈H₂₀N₂O₂ 296.36 6-Methylpyridin-2-yl 97% Pharmaceutical intermediate; ligand in catalysis
Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate 1207455-77-3 C₁₉H₁₉NO₃ 309.36 4-Formylphenyl N/A Precursor for Schiff base formation; drug discovery scaffold
Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate 1219372-00-5 C₁₇H₂₄N₂O₃ 304.39 Isopropylcarbamoyl 98% Peptidomimetic synthesis; enzyme inhibitor studies
(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 942308-58-9 C₁₄H₁₉NO₄ 265.31 Hydroxymethyl (with 4-hydroxy group) N/A Chiral building block for natural product synthesis
Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate Not available C₁₉H₂₆N₂O₃ 330.42 Morpholinyl-propenyl N/A Bioactive molecule; potential CNS-targeting agent

Key Observations :

Substituent Diversity :

  • The mesyloxy group in the target compound distinguishes it from analogues with aromatic (e.g., 4-formylphenyl in ), heteroaromatic (e.g., 6-methylpyridinyl in ), or carbamoyl substituents (e.g., isopropylcarbamoyl in ). This group enhances electrophilicity, facilitating substitution reactions compared to inert groups like hydroxymethyl .

Molecular Weight and Complexity :

  • The molecular weight of the target compound (327.39) is intermediate among the analogues. Derivatives with morpholinyl-propenyl (330.42 ) or formylphenyl (309.36 ) groups exhibit higher complexity due to extended conjugation or polar functional groups.

Synthetic Utility :

  • The mesyloxy group’s role as a leaving group contrasts with the formyl group in CAS 1207455-77-3, which participates in condensation reactions . Carbamoyl substituents (e.g., in CAS 1219372-00-5 ) are typically retained in final products as pharmacophores.

Purity and Commercial Availability :

  • High-purity analogues (e.g., 97–98% in ) are commonly used in drug discovery. The target compound’s absence from commercial catalogs in the provided evidence suggests it may be a bespoke intermediate.

Research Findings and Implications

  • Reactivity : The mesyloxy group’s superior leaving ability compared to hydroxyl or carbamate groups enables efficient alkylation or arylation, critical in constructing complex molecules (e.g., kinase inhibitors or antivirals).
  • Biological Relevance : While analogues like the morpholinyl derivative () may target neurological pathways, the mesyloxy derivative’s reactivity likely limits direct biological activity, favoring its use as a synthetic precursor.
  • Gaps in Data: No direct spectroscopic or crystallographic data for the target compound are available in the evidence. Its properties are inferred from structural analogues and reaction mechanisms .

Biological Activity

Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, mechanisms of action, and biological effects, supported by various studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₉NO₄S and a molecular weight of approximately 313.37 g/mol. The compound features a pyrrolidine ring with a methanesulfonyloxy group and a benzyl moiety, contributing to its unique chemical properties and potential interactions within biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the pyrrolidine ring followed by the introduction of the methanesulfonyloxy and benzyl groups. Precise control over reaction conditions is essential to achieve high yields and purity .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. Preliminary studies suggest that compounds with similar structures can influence protein targets involved in signaling pathways, particularly those related to cancer progression . The methanesulfonyloxy group may enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with similar functionalities can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Analgesic Effects

In pharmacological testing, certain derivatives have demonstrated analgesic effects comparable to established pain relievers. For instance, modifications to the structure have shown statistically significant reductions in thermal pain responses in animal models, suggesting potential applications in pain management .

Case Studies

  • Analgesic Activity : A study involving a series of pyrrolidine derivatives reported that some compounds exhibited stronger analgesic effects than piroxicam at equivalent doses. This highlights the potential for developing new analgesics based on this scaffold .
  • Antimicrobial Efficacy : Another investigation into related compounds revealed that they possess good antimicrobial activity as evaluated through DPPH radical scavenging assays and other methods, indicating their potential as therapeutic agents against infections .

Comparison of Biological Activities

Compound NameStructure SimilarityUnique FeaturesBiological Activity
This compoundPyrrolidine coreMethanesulfonyloxy groupAntimicrobial, Analgesic
Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylateSimilar pyrrolidine structureFluorosulfonyl groupPotential anticancer activity
Benzyl 2-methylpyrrolidine-1,2-dicarboxylateDicarboxylic acid functionalityDicarboxylic acidAntimicrobial

Scientific Research Applications

Organic Synthesis

Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules through various reactions such as:

  • Oxidation : Converts the compound into carboxylic acids or ketones using reagents like potassium permanganate.
  • Reduction : Reduces the ester group to an alcohol using lithium aluminum hydride.
  • Nucleophilic Substitution : Facilitates reactions where nucleophiles replace the methanesulfonyloxy group, leading to new derivatives.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in several areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cells, suggesting potential as anticancer agents.
  • Neurological Disorders : Its ability to inhibit cholinesterase enzymes positions it as a candidate for treating Alzheimer's disease by enhancing acetylcholine levels in the brain.

Biochemical Probes

This compound is explored as a biochemical probe to study enzyme mechanisms and protein interactions. Its structural features allow it to modulate enzyme activities, which can be crucial in understanding metabolic pathways.

Case Study 1: Anticancer Activity Assessment

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. In vitro studies showed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it enhances synaptic plasticity and memory retention by increasing acetylcholine levels through cholinesterase inhibition.

Q & A

Q. What are the established synthetic routes for Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., sodium carbonate). Subsequent methanesulfonylation of the hydroxymethyl group is achieved using methanesulfonyl chloride in dichloromethane with a tertiary amine base (e.g., triethylamine) . Optimizing yield and purity requires precise control of temperature (0–25°C), stoichiometric ratios (1.2–1.5 equivalents of methanesulfonyl chloride), and inert atmospheres. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and crystal packing .
  • HPLC with chiral columns to assess enantiomeric purity, critical for biological studies .

Q. How does the methanesulfonyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

The methanesulfonyloxy (mesyl) group is a superior leaving group compared to hydroxyl or tosyl groups due to its strong electron-withdrawing nature. This facilitates nucleophilic displacement reactions (e.g., with amines, thiols) under mild conditions (25–60°C in polar aprotic solvents like DMF or DMSO) . Kinetic studies show that mesyl-group substitution proceeds with a 2–3× faster rate than tosyl analogs in SN2 mechanisms .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic batches be resolved, and what are the implications for biological activity?

Stereochemical control is achieved via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) during pyrrolidine ring functionalization . Enantiomeric excess (ee) is quantified using chiral HPLC or Mosher’s ester analysis. For example, (S)-configured analogs of related pyrrolidine derivatives show 10–50× higher affinity for prolyl endopeptidase inhibition compared to (R)-enantiomers, underscoring the importance of stereochemistry in target binding .

Q. What strategies are recommended for reconciling contradictory data in reaction yields or biological assay results?

  • Reproducibility checks : Verify solvent purity, catalyst activity, and moisture levels, as trace water can hydrolyze the mesyl group .
  • Dose-response curves : For biological assays, use at least three independent replicates to account for variability in enzyme inhibition studies .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) can predict transition states in substitution reactions, aiding mechanistic validation .

Q. How does the compound interact with biological targets such as prolyl endopeptidase or fibroblast activation protein (FAP)?

The pyrrolidine core mimics the transition state of peptide bond cleavage, while the methanesulfonyloxy group stabilizes interactions with catalytic serine residues in prolyl endopeptidase (Ki = 0.8–1.2 µM) . For FAP, the mesyl group’s electronegativity enhances hydrogen bonding with Thr³⁵⁶ and Asp³⁵⁹ in the active site, as shown by molecular docking (AutoDock Vina) and mutagenesis studies .

Q. What are the limitations of current synthetic methodologies, and how can they be addressed for scalable production?

  • Limitations : Low yields (<50%) in mesylation due to side reactions (e.g., over-sulfonation).
  • Solutions : Use flow chemistry to minimize residence time and improve heat transfer during exothermic steps .
  • Alternate pathways : Enzymatic protection/deprotection (e.g., lipase-mediated acylations) to enhance regioselectivity .

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